2-Methoxyethyl diphenyl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
65444-10-2 |
|---|---|
Molecular Formula |
C15H17O5P |
Molecular Weight |
308.27 g/mol |
IUPAC Name |
2-methoxyethyl diphenyl phosphate |
InChI |
InChI=1S/C15H17O5P/c1-17-12-13-18-21(16,19-14-8-4-2-5-9-14)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
ZGPIVNOGYHJEMI-UHFFFAOYSA-N |
Canonical SMILES |
COCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis and Structural Elucidation Studies of Phosphate Esters
Methodological Approaches to Diphenyl Phosphate (B84403) Ester Synthesis
The synthesis of unsymmetrical phosphate esters such as 2-Methoxyethyl diphenyl phosphate can be approached through several established methodologies. A primary and widely utilized method involves the reaction of a diaryl phosphoryl chloride with an alcohol. In the context of this compound, this would involve the reaction of diphenyl phosphoryl chloride with 2-methoxyethanol. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.
Another common approach is the transesterification of a triaryl phosphate. For the synthesis of this compound, triphenyl phosphate can be reacted with 2-methoxyethanol. This equilibrium-driven reaction often requires a catalyst and the removal of the phenol (B47542) byproduct to shift the equilibrium towards the desired product.
A third route starts from phosphorus oxychloride (POCl₃). This multi-step process first involves the reaction of phosphorus oxychloride with two equivalents of phenol to form diphenyl phosphoryl chloride as an intermediate. This intermediate is then reacted with 2-methoxyethanol to yield the final product. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of undesired byproducts.
| Synthesis Method | Reactants | Key Reaction Conditions | Primary Byproduct |
| Diaryl Phosphoryl Chloride Route | Diphenyl phosphoryl chloride, 2-Methoxyethanol | Presence of a base (e.g., pyridine, triethylamine), inert solvent | Amine hydrohalide salt |
| Transesterification | Triphenyl phosphate, 2-Methoxyethanol | Catalyst (e.g., sodium methoxide), heat, removal of phenol | Phenol |
| Phosphorus Oxychloride Route | Phosphorus oxychloride, Phenol, 2-Methoxyethanol | Stepwise addition of reactants, temperature control | Hydrogen chloride, Phenol |
Exploration of Synthetic Pathways for Alkoxyalkyl Diphenyl Phosphates
The synthesis of alkoxyalkyl diphenyl phosphates, such as this compound, primarily follows the pathways outlined above. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.
The reaction of diphenyl phosphoryl chloride with 2-methoxyethanol is often preferred for laboratory-scale synthesis due to its relatively straightforward procedure and high selectivity. The reaction is typically performed in an inert solvent like dichloromethane or toluene at reduced temperatures to control the exothermic reaction, followed by gradual warming to room temperature.
The transesterification of triphenyl phosphate is a more atom-economical approach but can be less selective, potentially leading to a mixture of products including the desired this compound, as well as di(2-methoxyethyl) phenyl phosphate and unreacted triphenyl phosphate. The reaction progress is often monitored by techniques such as thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. researchgate.net
A process to prepare alkyl phenyl phosphates from a mixture of monophenyl dichlorophosphate and diphenyl monochlorophosphate by reacting with a non-phenolic alcohol has also been described. epo.org Efficient removal of HCl is crucial in these reactions to minimize the formation of byproducts. epo.org
| Synthetic Pathway | Starting Materials | Advantages | Disadvantages |
| From Diphenyl Phosphoryl Chloride | Diphenyl phosphoryl chloride, 2-Methoxyethanol | High selectivity, relatively mild conditions | Availability and handling of diphenyl phosphoryl chloride |
| From Triphenyl Phosphate | Triphenyl phosphate, 2-Methoxyethanol | Atom-economical, readily available starting materials | Equilibrium-driven, potential for mixed products |
| From Phosphorus Oxychloride | Phosphorus oxychloride, Phenol, 2-Methoxyethanol | Cost-effective for large-scale production | Multi-step, generation of corrosive HCl |
Characterization of Reaction Intermediates and Byproducts
The synthesis of this compound can involve several intermediates and lead to various byproducts depending on the chosen synthetic route.
Intermediates:
Diphenyl Phosphoryl Chloride ((C₆H₅O)₂POCl): This is a key intermediate when the synthesis starts from phosphorus oxychloride and phenol. It is a reactive compound that is often synthesized and used in situ or as an isolated starting material. google.com Its presence and conversion can be monitored by spectroscopic methods.
Byproducts:
Triphenyl Phosphate ((C₆H₅O)₃PO): In the transesterification route, this is the unreacted starting material. Its presence in the final product indicates an incomplete reaction.
Phenol (C₆H₅OH): This is a major byproduct in the transesterification of triphenyl phosphate. Its efficient removal is necessary for high yields of the desired product.
Hydrogen Chloride (HCl): Generated when using phosphoryl chloride or diphenyl phosphoryl chloride. It must be neutralized or removed to prevent side reactions and corrosion.
Di(2-methoxyethyl) Phenyl Phosphate (C₆H₅O)P(O)(OCH₂CH₂OCH₃)₂: This can form if an excess of 2-methoxyethanol is used or if the reaction conditions favor further substitution.
Unreacted Starting Materials: Residual diphenyl phosphoryl chloride or 2-methoxyethanol can also be present as impurities.
The characterization of these species is typically achieved using a combination of spectroscopic and chromatographic techniques. ³¹P NMR spectroscopy is particularly powerful for identifying different phosphate esters in a mixture due to the distinct chemical shifts of the phosphorus nucleus in different chemical environments. researchgate.net ¹H and ¹³C NMR spectroscopy, as well as Fourier-transform infrared (FTIR) spectroscopy, provide further structural information. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify volatile and non-volatile components of the reaction mixture, respectively.
Purification and Isolation Techniques for Phosphate Ester Compounds
The purification of this compound from the crude reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique depends on the nature of the impurities present.
A common initial step involves washing the crude product. An aqueous acidic wash, for instance with a dilute solution of oxalic acid, can be employed to remove any residual basic catalysts or metal ions. epo.org This is often followed by washing with water to remove water-soluble byproducts and salts.
For non-volatile phosphate esters, drying under vacuum is an effective method to remove residual solvents and water.
Chromatographic techniques are widely used for the purification of phosphate esters. researchgate.net
Column Chromatography: Using silica gel as the stationary phase and a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired product from byproducts with different polarities.
Medium Pressure Liquid Chromatography (MPLC): This technique offers better resolution and faster separation compared to traditional column chromatography. researchgate.net
In cases where acidic impurities are present, treatment with acid scavengers can be employed.
For specific impurities, other techniques can be utilized. For instance, distillation under reduced pressure can be used to separate components with different boiling points, although this may not be suitable for thermally sensitive phosphate esters.
| Purification Technique | Purpose | Typical Conditions |
| Aqueous Washing | Removal of salts, water-soluble impurities, and catalysts | Washing with dilute acid (e.g., 1% oxalic acid), followed by water washes. epo.org |
| Drying | Removal of residual solvents and water | Under vacuum at elevated temperatures. |
| Column Chromatography | Separation based on polarity | Silica gel stationary phase, hexane/ethyl acetate mobile phase. |
| MPLC | High-resolution separation | Similar to column chromatography but with higher pressure. researchgate.net |
Applications and Functional Mechanisms in Materials Science
Role as an Additive in Polymer Systems
Organophosphate esters are incorporated into polymer matrices as either additive or reactive flame retardants. wikipedia.org As additives, they are physically blended with the polymer, a common method for materials like Polyvinyl Chloride (PVC) and polyurethanes. While specific research focusing solely on 2-Methoxyethyl diphenyl phosphate (B84403) is limited, its role and performance can be understood by examining the well-documented behavior of structurally similar alkyl aryl phosphate esters.
In PVC applications, organophosphate esters function as flame-retardant plasticizers. epa.gov The incorporation of phosphate esters into PVC is intended to achieve flexibility while also imparting fire resistance, a critical requirement for PVC used in applications like wire and cable insulation, flooring, and wall coverings. verisk.comacs.org
The application of organophosphate esters extends beyond PVC to a variety of other polymer systems where flame retardancy and plasticization are desired.
Polyurethanes: Organophosphate esters are widely used as flame retardant additives in both flexible and rigid polyurethane foams. researchgate.netacs.org These foams are found in furniture, automotive interiors, and insulation, where fire safety standards are stringent. nih.govresearchgate.net The addition of these esters helps the polyurethane matrix to meet flammability test requirements. researchgate.net The specific choice of organophosphate can influence the physical properties of the foam. The partitioning and retention of volatile organophosphate esters on polyurethane foam have been studied, indicating complex interactions between the additive and the polymer matrix. nih.gov
Rubber: In the rubber industry, triaryl and alkyl aryl phosphate esters serve as plasticizers that also confer fire resistance. epa.gov They are compatible with various synthetic rubbers, including vinyl nitrile and styrene-butadiene rubber (SBR). epa.gov For example, they are used in formulations for appliance gaskets, shoe soles, and foam carpet backing to provide flexibility and meet flame retardancy standards. epa.gov
Coatings: Phosphorus-containing compounds are used in coatings to improve flame retardancy and, in some cases, adhesion. free.fr Organophosphates can be incorporated into intumescent paints and mastics, which swell when heated to form a protective, insulating char layer. free.fr In epoxy-based coatings, the reaction of alkyl acid phosphates can improve adhesion and corrosion protection. free.fr Aromatic functionalized phosphoric acid derivatives are utilized in complex hydrophobic coatings to impart flame retardancy. mdpi.com
The following table summarizes the applications of various organophosphate esters that are structurally related to 2-Methoxyethyl diphenyl phosphate, illustrating their functional roles in different polymer systems.
| Compound Name | CAS Number | Polymer System(s) | Primary Function(s) |
| Cresyl diphenyl phosphate | 26444-49-5 | PVC, Rubber, Adhesives | Flame Retardant, Plasticizer |
| Isodecyl diphenyl phosphate | 29761-21-5 | PVC, Rubber | Flame Retardant, Plasticizer (good low-temp properties) |
| Triphenyl phosphate (TPP) | 115-86-6 | PVC, Cellulosics, Polyurethane Foam | Flame Retardant, Plasticizer |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | 13674-84-5 | Polyurethane Foam | Flame Retardant |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 13674-87-8 | Polyurethane Foam | Flame Retardant |
Mechanisms of Action in Material Modification
Phosphorus-containing compounds, including this compound, are versatile flame retardants because they can act through multiple mechanisms, primarily in the condensed phase (the solid polymer) and the gas phase (the flame itself). frontiersin.orgnih.gov The specific pathway and its efficiency depend on the structure of the phosphorus compound, the nature of the polymer, and the combustion conditions. nih.govmdpi.com
The condensed-phase mechanism is a dominant mode of action for many organophosphates, especially in oxygen-containing polymers. mdpi.com This mechanism focuses on modifying the polymer substrate to make it less flammable.
During combustion, the phosphate ester decomposes at elevated temperatures to produce phosphoric acid, which then condenses to form pyrophosphoric and polyphosphoric acids. frontiersin.orgmdpi.com These acidic species are powerful catalysts for dehydration. frontiersin.org They promote cross-linking reactions on the surface of the polymer, leading to the formation of a stable, insulating layer of carbonaceous char. mdpi.comfrontiersin.org
This char layer serves several protective functions:
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. frontiersin.org
It slows the rate of polymer decomposition, thereby reducing the amount of flammable volatile gases released to fuel the fire. frontiersin.org
It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process. frontiersin.org
In the gas-phase mechanism, the flame retardant or its decomposition products volatilize and interfere directly with the combustion reactions in the flame. nih.govmdpi.com While often associated with halogenated flame retardants, phosphorus compounds can also be highly effective flame inhibitors in the gas phase. mdpi.com
Upon heating, volatile phosphorus-containing species can be released from the polymer. mdpi.com In the high-energy environment of the flame, these compounds break down into active radical species, such as PO•, PO₂•, and HPO₂•. mdpi.com These phosphorus radicals are highly effective at "scavenging" the key radicals that propagate the combustion chain reaction, namely hydrogen (H•) and hydroxyl (OH•) radicals. mdpi.com By reacting with and neutralizing H• and OH•, the phosphorus radicals terminate the chain reaction, which reduces the heat output and can extinguish the flame. frontiersin.orgmdpi.comnist.gov This process is often referred to as "flame poisoning."
The following table provides a comparative summary of the two primary flame retardancy mechanisms for phosphorus-containing compounds.
| Feature | Condensed-Phase Mechanism | Gas-Phase Mechanism |
| Location of Action | Surface of the solid/molten polymer | Gaseous flame above the polymer |
| Primary Process | Catalytic dehydration and cross-linking of the polymer | Interruption of combustion chain reactions |
| Key Chemical Species | Phosphoric acid, Polyphosphoric acid | Phosphorus-containing radicals (e.g., PO•, HPO₂•) |
| Primary Effect | Formation of a protective, insulating char layer | Chemical quenching ("poisoning") of the flame |
| Result | Reduced fuel release, heat shielding, oxygen barrier | Reduced flame intensity and heat feedback |
Plasticizing Mechanisms in Polymer Blends
The efficacy of a plasticizer is determined by its ability to augment the flexibility, processability, and durability of a polymer. This is achieved by diminishing the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) and the elastic modulus of the material. This compound, a member of the organophosphate ester family, functions as a plasticizer through several key mechanisms when incorporated into polymer blends.
The primary mechanism of plasticization by this compound involves the disruption of polymer-polymer interactions. In a rigid polymer matrix, such as polyvinyl chloride (PVC), strong dipole-dipole interactions exist between the polymer chains, restricting their movement and rendering the material inflexible. The introduction of this compound molecules, which are smaller than the polymer chains, positions them between these chains. This insertion increases the intermolecular spacing, a concept often referred to as an increase in "free volume." hallstarindustrial.com The bulky diphenyl phosphate group and the flexible 2-methoxyethyl chain of the plasticizer effectively shield the polymer chains from one another, weakening the cohesive forces that hold the polymer network together. This lubrication at a molecular level allows the polymer chains to slide past each other more easily, resulting in a more flexible and less brittle material. hallstarindustrial.com
The chemical structure of this compound plays a crucial role in its plasticizing action. The polar phosphate group can interact with polar sites on the polymer chain, such as the carbon-chlorine bond in PVC. kinampark.com Simultaneously, the non-polar phenyl groups and the ether linkage in the 2-methoxyethyl group can interact with non-polar segments of the polymer, enhancing compatibility and distribution of the plasticizer throughout the polymer matrix. This balance of polar and non-polar interactions is critical for achieving efficient plasticization without phase separation. The presence of the ether group in the 2-methoxyethyl chain can also impart improved low-temperature flexibility compared to simple alkyl phosphate esters.
The following table illustrates the typical effect of organophosphate plasticizers on the mechanical properties of a polymer blend, using PVC as a representative example. The data is representative of the performance expected from a plasticizer like this compound, based on the known effects of similar compounds.
Table 1: Representative Mechanical Properties of Plasticized PVC
| Property | Unplasticized PVC | PVC with 40 phr Organophosphate Plasticizer |
|---|---|---|
| Tensile Strength (MPa) | 50 - 60 | 20 - 30 |
| Elongation at Break (%) | 5 - 10 | 250 - 400 |
| Shore A Hardness | 95 - 100 | 70 - 85 |
Note: The values presented are typical and can vary based on the specific formulation and processing conditions. "phr" stands for parts per hundred parts of resin.
The plasticizing mechanism also influences the morphology of the polymer blend. Efficient plasticizers like this compound are expected to be highly compatible with the host polymer, leading to a homogeneous blend with a single glass transition temperature. Incompatibility can lead to phase separation and exudation of the plasticizer to the surface, which is undesirable. The good compatibility of organophosphate esters with polar polymers like PVC ensures a stable and effective plasticization over the lifetime of the product. kinampark.com
Environmental Occurrence and Distribution Research
Detection in Various Environmental Compartments
Scientific investigations have confirmed the presence of 2-Methoxyethyl diphenyl phosphate (B84403) across a range of environmental settings, from water bodies to the air we breathe. Its detection is a direct consequence of its physical and chemical properties, which allow it to leach and migrate from manufactured goods into the surrounding environment.
The aquatic environment is a significant sink for MDPP. Studies have consistently identified this compound in various water systems. For instance, research conducted in Germany has detected 2-Methoxyethyl diphenyl phosphate in several rivers, indicating its release from both industrial and domestic sources.
Wastewater treatment plants (WWTPs) are recognized as a major conduit for the entry of MDPP into aquatic ecosystems. As products containing this chemical are disposed of or washed, it enters the wastewater stream. While WWTPs are designed to remove contaminants, they are not always completely effective at eliminating persistent organic pollutants like MDPP. Consequently, both treated and untreated wastewater can contain notable concentrations of this compound, which are then discharged into receiving water bodies.
The presence of MDPP in groundwater is less extensively studied; however, its detection in this compartment is a growing concern. Groundwater contamination can occur through the leaching of the chemical from landfills, septic systems, and agricultural runoff where sewage sludge is used as fertilizer.
| Aquatic Environment | Reported Findings | Geographical Location |
| Surface Water | Detected in various river systems. | Germany |
| Wastewater | Found in both influent and effluent of wastewater treatment plants. | Global |
| Groundwater | Emerging evidence of its presence, though less frequently studied. | Not specified |
The atmospheric presence of this compound is primarily linked to its use in indoor environments. As a component of plastics, furniture, and electronics, MDPP can be released into the air and subsequently settle in dust. Numerous studies have documented the prevalence of MDPP in indoor dust from homes, offices, and schools. This is a significant pathway for human exposure, particularly for infants and young children who have more contact with dust.
While less is known about its presence in outdoor air, it is plausible that MDPP can be transported from indoor environments to the outdoors through ventilation. Additionally, industrial emissions and the disposal of products containing MDPP in landfills can contribute to its atmospheric presence.
| Atmospheric Compartment | Reported Findings |
| Indoor Air & Dust | Frequently detected in household and office dust. |
| Outdoor Air | Limited data available, but potential for presence due to industrial release and indoor-outdoor exchange. |
Sediments in rivers, lakes, and coastal areas act as a long-term reservoir for persistent organic pollutants like this compound. Due to its chemical properties, MDPP that enters aquatic systems can adsorb onto suspended particles and eventually settle into the sediment. The analysis of sediment cores can provide a historical record of pollution, with deeper layers corresponding to earlier periods of deposition.
Soil contamination with MDPP can occur through various pathways, including the atmospheric deposition of dust particles, the application of contaminated sewage sludge as fertilizer, and leaching from landfills. The presence of MDPP in soil is a concern as it can be taken up by plants, potentially entering the food chain.
| Terrestrial Compartment | Reported Findings |
| Sediments | Acts as a long-term sink, with detection in river and coastal sediments. |
| Soils | Potential for contamination from atmospheric deposition and land application of biosolids. |
Spatial and Temporal Distribution Patterns of Phosphate Esters
The spatial distribution of organophosphate esters, including this compound, is closely linked to population density and industrial activity. Higher concentrations of these compounds are typically found in urban and industrialized areas compared to remote or rural locations. This pattern reflects the greater use and disposal of products containing OPEs in populated regions. Global transport of these chemicals can also occur through atmospheric and oceanic currents, leading to their detection in even remote environments, albeit at lower concentrations.
Temporal trend studies, which analyze environmental samples collected over several years, are crucial for understanding the pollution history of compounds like MDPP. While long-term data for MDPP is still emerging, the general trend for many OPEs has shown an increase in environmental concentrations corresponding with their increased use as replacements for brominated flame retardants.
Source Apportionment and Release Pathways to the Environment
The primary source of this compound in the environment is its use as an additive flame retardant and plasticizer in a wide array of consumer and industrial products. These include plastics, resins, coatings, and textiles.
The release of MDPP into the environment occurs throughout the lifecycle of these products, from manufacturing and use to disposal. Key release pathways include:
Leaching and Abrasion: During the use of products, MDPP can slowly leach or be abraded from the material, leading to its presence in indoor air and dust.
Wastewater Discharges: The washing of textiles containing MDPP and the disposal of liquid formulations can introduce the chemical into the wastewater system. As previously mentioned, WWTPs are a major point source of MDPP into aquatic environments.
Landfill Leachate: The disposal of products containing MDPP in landfills can result in the chemical leaching into the surrounding soil and groundwater.
Industrial Emissions: Manufacturing facilities that produce or use MDPP can release the compound into the atmosphere and wastewater.
Understanding these sources and pathways is essential for developing effective strategies to mitigate the environmental impact of this compound.
Environmental Fate and Degradation Pathways
Abiotic Degradation Processes
Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For 2-Methoxyethyl diphenyl phosphate (B84403), the primary abiotic degradation pathways are photolysis and hydrolysis. The persistence of organic compounds is significantly influenced by the rates of these chemical reactions. chemsafetypro.comnih.gov
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. For phosphate esters, this is a critical degradation pathway in aquatic environments. capes.gov.br The hydrolysis of organophosphate triesters like 2-Methoxyethyl diphenyl phosphate involves the cleavage of the ester bonds.
The reaction typically proceeds through a nucleophilic attack by a water molecule on the phosphorus atom. nih.gov This process can be catalyzed by either acid or base. The hydrolysis of this compound is expected to occur in a stepwise manner, leading to the formation of intermediate products. The primary hydrolysis pathway involves the cleavage of one of the ester linkages to form diphenyl phosphate (DPHP) and 2-methoxyethanol. DPHP, a diaryl phosphate, is more resistant to further hydrolysis than the parent triester but can be further degraded to phenol (B47542) and phosphoric acid under certain conditions.
The rate of hydrolysis is influenced by pH and temperature. nih.gov Generally, the hydrolysis of organophosphate esters is faster under alkaline conditions compared to neutral or acidic conditions. For example, studies on the hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) showed a maximum rate at a specific acid concentration, with inhibition at higher concentrations. nih.gov While specific kinetic data for this compound is not available, related compounds like bis(4-nitrophenyl) phosphate (BNPP) have been studied, showing that the rate of hydrolysis can be significantly enhanced by catalysts. nih.gov
Table 1: General Hydrolysis Pathway of this compound
| Reactant | Product(s) | Conditions |
|---|---|---|
| This compound + H₂O | Diphenyl phosphate + 2-Methoxyethanol | Aquatic environments, rate influenced by pH and temperature |
Biotic Degradation Processes
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. nih.gov This is a crucial process for the removal of many pollutants from the environment.
Wastewater treatment plants (WWTPs) are engineered ecosystems that utilize a variety of microorganisms to break down organic pollutants under controlled aerobic and anaerobic conditions. frontiersin.org Organophosphate esters are frequently detected in wastewater sludge. researchgate.net
Under aerobic conditions , which are common in activated sludge systems, microorganisms can utilize this compound as a source of carbon and phosphorus. Studies on similar organophosphates, such as triphenyl phosphate (TPHP), have shown that they can be effectively degraded, with diphenyl phosphate (DPHP) being a major degradation product. researchgate.net The alkyl side chains of some organophosphate esters are more easily degraded under aerobic conditions. researchgate.net
Under anaerobic conditions , which occur in sludge digesters, the degradation of organophosphate esters can also proceed. For triphenyl ester OPEs, anaerobic degradation has been shown to be significant. researchgate.net The degradation pathway is likely similar to the aerobic route, involving the initial hydrolysis to DPHP. The efficiency of removal in WWTPs is a combination of biodegradation and sorption to sludge.
In natural environments like rivers, lakes, and soils, a diverse community of microorganisms has the potential to degrade organophosphorus compounds. nih.gov Bacteria and fungi can produce enzymes, such as organophosphate hydrolases and phosphotriesterases, that catalyze the initial step of degradation. nih.govnih.gov
The transformation of this compound in these systems would likely mirror the initial steps seen in WWTPs, with hydrolysis to diphenyl phosphate and 2-methoxyethanol. The persistence of the compound in soil and water is dependent on various environmental factors, including microbial population density, temperature, pH, and nutrient availability. The degradation products, diphenyl phosphate and phenol, may also be further mineralized by microorganisms to carbon dioxide and inorganic phosphate.
Environmental Persistence Assessment
An environmental persistence assessment evaluates whether a substance remains in the environment for long periods, potentially leading to long-term exposure and adverse effects. This is often done by comparing its degradation half-life against the criteria for Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) substances as defined under regulations like REACH. chemsafetypro.comecetoc.org
A formal PBT/vPvB assessment for this compound was not found in the reviewed literature. However, an evaluation can be inferred by comparing the expected properties of the compound with the established criteria.
Table 2: PBT/vPvB Criteria under REACH (Annex XIII) chemsafetypro.com
| Property | PBT Criteria | vPvB Criteria |
|---|---|---|
| Persistence (P) | Half-life > 40 days in freshwater or estuarine waterHalf-life > 60 days in marine waterHalf-life > 120 days in freshwater or estuarine water sedimentHalf-life > 180 days in marine sedimentHalf-life > 120 days in soil | Half-life > 60 days in fresh/estuarine/marine waterHalf-life > 180 days in fresh/estuarine/marine sedimentHalf-life > 180 days in soil |
| Bioaccumulation (B) | Bioconcentration factor (BCF) ≥ 2000 | Bioconcentration factor (BCF) ≥ 5000 |
| Toxicity (T) | Long-term No-Observed-Effect Concentration (NOEC) or EC₁₀ for marine or freshwater organisms < 0.01 mg/Lor meets criteria for classification as carcinogenic, mutagenic, or toxic for reproduction (CMR Cat 1A or 1B)or other evidence of chronic toxicity. | Not applicable |
Biotransformation and Metabolite Formation in Environmental Systems
Identification and Characterization of Biotransformation Products
There is currently no available scientific data identifying or characterizing the biotransformation products of 2-Methoxyethyl diphenyl phosphate (B84403).
Hydroxylated Metabolites (e.g., in aquatic organisms)
No studies have been published that identify hydroxylated metabolites of 2-Methoxyethyl diphenyl phosphate in any environmental system or organism, including aquatic life.
Formation of Diphenyl Phosphate as a Key Metabolite
While diphenyl phosphate is a known metabolite of other organophosphate esters, there is no specific evidence to confirm its formation from the biotransformation of this compound.
Comparative Metabolic Pathways Across Different Organisms (e.g., Fish Species, Avian Models)
A review of the scientific literature yielded no studies that compare the metabolic pathways of this compound in different organisms.
Influence of Metabolite Formation on Biological Activity
As no metabolites of this compound have been identified, there is no information regarding the influence of their formation on the compound's biological activity.
Mechanistic Ecotoxicological Investigations Non Human Organisms
In Vitro Studies on Cellular Responses to Phosphate (B84403) Esters and Their Metabolites
In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms through which organophosphate esters (OPEs) exert their effects. By using isolated cells and tissues, researchers can investigate direct interactions with cellular components, unravelling the complex pathways that are disrupted by these compounds.
Organophosphate esters have been shown to interact with various nuclear receptors, which are critical for regulating a multitude of physiological processes, including development, metabolism, and reproduction.
Research has demonstrated that 2-ethylhexyl diphenyl phosphate (EHDPP) can act as an antagonist to several key receptors. In studies using Japanese medaka (Oryzias latipes), EHDPP was found to exhibit antagonistic activity against the medaka retinoic acid receptor (mRAR) and retinoic X receptor (mRXR). nih.govacs.org The 50% inhibitory concentrations (IC50) were determined to be 18 µM for mRAR and 36 µM for mRXR, respectively. nih.govacs.org This interference with retinoic acid signaling is significant, as this pathway is essential for normal embryonic development.
Furthermore, EHDPP has demonstrated anti-androgenic properties. It was shown to have androgen receptor (AR) antagonistic activity with an IC50 of 37.5 µM. researchgate.net Interestingly, a major metabolite, 2-ethyl-5-hydroxyhexyl diphenyl phosphate, exhibited an even stronger AR antagonistic activity, suggesting that metabolic processes can increase the endocrine-disrupting potential of the parent compound. researchgate.net While direct interactions between the androgen receptor (AR) and estrogen receptor-alpha (ERα) have been shown to modulate their respective transactivation functions, the specific role of OPEs in mediating this crosstalk requires further investigation. nih.gov
Table 1: Receptor-Mediated Activities of 2-Ethylhexyl Diphenyl Phosphate (EHDPP)
| Receptor | Organism/Model | Observed Effect | Potency (IC50) | Source |
|---|---|---|---|---|
| Medaka Retinoic Acid Receptor (mRAR) | Japanese Medaka | Antagonistic Activity | 18 µM | nih.govacs.org |
| Medaka Retinoic X Receptor (mRXR) | Japanese Medaka | Antagonistic Activity | 36 µM | nih.govacs.org |
| Androgen Receptor (AR) | Japanese Medaka | Antagonistic Activity | 37.5 µM | researchgate.net |
Phosphate esters can modulate various intracellular signaling pathways that are fundamental to cell proliferation, survival, and migration. nih.govresearchgate.net The epidermal growth factor receptor (EGFR) and Hippo signaling pathways have been identified as targets for some OPEs. nih.gov
In a study on human triple-negative breast cancer cells, several OPEs were found to activate the EGFR-ERK1/2 and EGFR-PI3K/AKT signaling pathways by increasing the transcription of key genes like EGFR, ERK1/2, PI3K, and AKT. nih.gov This activation can promote cell proliferation and survival. researchgate.netuliege.be Concurrently, these OPEs were observed to suppress the Hippo signaling pathway, which normally acts to restrain cell growth. nih.govnih.gov This suppression led to the overactivation of the transcriptional co-activator YAP1, further promoting cell proliferation and migration. nih.gov However, in the same study, EHDPP was noted as an exception, as it did not enhance migratory capacity. nih.gov
The interplay between pathways like the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Hippo signaling is also a critical area of investigation, as both are crucial for regulating cell fate. nih.gov Studies in mouse embryos have shown that signaling through IGF-1R and EGFR can activate the PI3-kinase/Akt pathway, which is vital for cell proliferation and survival. mdpi.com
Table 2: Modulation of Cellular Signaling Pathways by Organophosphate Esters (OPEs)
| Pathway | Compound(s) | Cellular Model | Observed Modulation | Source |
|---|---|---|---|---|
| EGFR-ERK1/2 | TPHP, TDCIPP, TCEP | Human TNBC Cells (MDA-MB-231) | Activation | nih.gov |
| EGFR-PI3K/AKT | TPHP, TDCIPP, TCEP, EHDPP | Human TNBC Cells (MDA-MB-231) | Activation | nih.gov |
| Hippo signaling | TPHP, TDCIPP, TCEP, EHDPP | Human TNBC Cells (MDA-MB-231) | Suppression (leading to YAP1 activation) | nih.gov |
Disruption of lipid metabolism is another significant ecotoxicological effect of phosphate esters. These compounds can interfere with the synthesis, storage, and signaling functions of lipids, which are essential for cellular structure and energy homeostasis. nih.gov
Studies using human adrenocortical (H295R) cells have revealed that EHDPP can significantly alter lipid profiles. nih.gov Exposure to EHDPP resulted in reduced levels of total cholesterol esters and sphingolipids, alongside an increase in phospholipids (B1166683) and triglyceride species. nih.gov These changes were accompanied by a significant increase in the formation of lipid droplets within the adrenal cells. nih.govnih.gov Similar adipogenic effects have been noted for other OPEs, such as cresyl diphenyl phosphate (CDP), which was found to promote preadipocyte differentiation by activating the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov
The disruption of lipid homeostasis is often linked to effects on steroidogenesis, as lipids are precursors for steroid hormones. In H295R cells, the EHDPP-mediated lipid disruption was associated with altered hormone production, including increased secretion of estradiol, cortisol, and aldosterone (B195564). nih.gov
Table 3: Disruption of Lipid Homeostasis by 2-Ethylhexyl Diphenyl Phosphate (EHDPP)
| Cellular Model | Observed Effect on Lipid Profile | Source |
|---|---|---|
| Human Adrenocortical (H295R) Cells | Reduced total cholesterol ester and sphingolipids | nih.gov |
| Human Adrenocortical (H295R) Cells | Increased phospholipids and triglyceride species | nih.gov |
| Human Adrenocortical (H295R) Cells | Increased lipid droplet formation | nih.govnih.gov |
| Zebrafish Larvae | Decreased levels of triglycerides | nih.govresearchgate.net |
Transcriptomic analyses provide a global view of how chemical exposures alter gene expression, offering insights into the broader biological pathways that are affected. nih.gov Phosphate is itself a signaling molecule that can regulate the expression of genes related to numerous cellular processes. nih.gov
In zebrafish larvae, exposure to EHDPP was found to significantly affect the transcription of genes related to glucolipid metabolism. nih.govresearchgate.net This corresponded with observed decreases in glucose, pyruvate, and triglyceride levels. nih.govresearchgate.net The transcriptomic analysis further revealed that EHDPP exposure could cause cardiotoxicity by altering the transcription of genes involved in calcium signaling pathways. nih.gov
In human adrenal cells, EHDPP exposure led to the upregulation of key corticosteroidogenic genes, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1, which aligns with the observed increases in cortisol and aldosterone production. nih.gov Conversely, genes related to lipid metabolism, such as ACAT2 and SCD1, were downregulated. nih.gov Studies on diphenyl phosphate (DPHP), a metabolite of other OPEs, also revealed disruptions in pathways related to mitochondrial function and heme biosynthesis in developing zebrafish. nih.gov
In Vivo Research Models (e.g., Zebrafish, Medaka, Quail)
In vivo models are indispensable for understanding the integrated physiological effects of chemical exposures in a whole organism, particularly during sensitive developmental stages. Zebrafish (Danio rerio) and Japanese medaka (Oryzias latipes) are widely used models in ecotoxicology due to their rapid development, optical transparency, and genetic tractability.
Exposure to phosphate esters during early life stages can lead to significant developmental abnormalities. Studies have shown that EHDPP can be transferred from mother to embryo, leading to notable concentrations in the offspring. nih.govacs.org
In Japanese medaka, maternal transfer of EHDPP was linked to an increased incidence of eye deformities in the embryos. nih.gov This developmental toxicity was mechanistically linked to the compound's antagonistic activity on retinoic acid receptors (RAR/RXR), which led to the inhibition of the cyp26a1 gene transcript and a subsequent increase in embryonic all-trans retinoic acid levels. nih.gov The exposed larvae also showed impaired response to light, indicating a functional vision disorder. nih.gov
In zebrafish larvae, EHDPP exposure caused cardiotoxicity, evidenced by changes in cardiac morphology. nih.govresearchgate.net Specifically, the distance and overlapping area of the atrium and ventricle were altered in exposed larvae. nih.govresearchgate.net This was supported by transcriptomic data showing upregulation of genes involved in cardiac development and calcium signaling. nih.gov
Table 4: Developmental Perturbations Observed in In Vivo Models Exposed to EHDPP
| Research Model | Observed Perturbation | Potential Mechanism | Source |
|---|---|---|---|
| Japanese Medaka (Oryzias latipes) | Increased incidence of eye deformity | Antagonism of Retinoic Acid Receptor (RAR) and Retinoic X Receptor (RXR) | nih.gov |
| Japanese Medaka (Oryzias latipes) | Impaired larval vision (response to light) | Disruption of retinoic acid signaling | nih.gov |
| Zebrafish (Danio rerio) | Cardiac toxicity (altered atrium/ventricle morphology) | Upregulation of genes related to calcium signaling and cardiac development | nih.govresearchgate.net |
Reproductive System Modulations and Mechanisms
Following a comprehensive review of available scientific literature, no specific studies on the reproductive system modulations and mechanisms of 2-Methoxyethyl diphenyl phosphate in non-human organisms were identified. Research has been conducted on structurally related organophosphate esters, such as 2-ethylhexyl diphenyl phosphate (EHDPHP), which has been shown to impact the reproductive systems of aquatic organisms like zebrafish. echemi.com However, direct experimental data on the reproductive toxicity and the underlying mechanisms of this compound are currently not available in the public domain.
Hepatic and Metabolic System Responses
Similarly, a thorough search of scientific databases yielded no specific studies detailing the hepatic and metabolic system responses to this compound in non-human organisms. While the broader class of aryl-phosphate flame retardants has been investigated for hepatotoxicity, with some studies indicating potential for liver damage and metabolic disruption, these findings are not specific to the 2-methoxyethyl variant. tandfonline.comnih.gov For instance, research on diphenyl phosphate (DPHP), a metabolite of several organophosphate esters, has indicated potential effects on metabolic pathways in developing zebrafish. molbase.com However, dedicated research on the hepatic and metabolic effects of this compound is absent from the current body of scientific literature.
Cross-Species Comparative Ecotoxicological Research
There is a notable absence of cross-species comparative ecotoxicological research specifically focused on this compound. The scientific community has explored methodologies for cross-species extrapolation for other chemical compounds, including other organophosphate esters, to understand how toxicological data from one species can inform risks to another. tandfonline.commdpi.com These approaches are crucial for comprehensive environmental risk assessment. Nevertheless, without initial ecotoxicological data for this compound in any single non-human species, comparative studies have not been undertaken.
Data Tables
No data is available to populate tables for reproductive system modulations, hepatic and metabolic system responses, or cross-species comparative ecotoxicology for this compound.
Advanced Analytical Methodologies for Detection and Quantification of 2 Methoxyethyl Diphenyl Phosphate
The accurate detection and quantification of 2-Methoxyethyl diphenyl phosphate (B84403) in various environmental and biological samples require sophisticated analytical techniques. These methodologies are crucial for monitoring its presence, understanding its fate in the environment, and assessing potential exposure. The analytical process typically involves three key stages: extraction of the analyte from the sample matrix, separation from other components, and finally, detection and quantification.
Regulatory Science and Environmental Risk Assessment Research
Implications for Environmental Monitoring and Management Strategies
Despite targeted searches for this specific compound in relation to environmental risk assessment, persistence, bioaccumulation, substance evaluation reports (such as those from the European Chemicals Agency, ECHA), and environmental monitoring, no relevant documents, studies, or data sets were identified.
The available literature and regulatory information in this domain focus on other, more widely studied organophosphate esters, such as 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP) and triphenyl phosphate (TPP). Adhering to the strict instructions to exclude any information not directly pertaining to "2-Methoxyethyl diphenyl phosphate" prevents the use of these related compounds as surrogates.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure and content requirements for the specified chemical compound.
Comparative Studies and Alternatives Research
Evaluation of Performance and Environmental Profile Against Other Organophosphate Flame Retardants
Organophosphate flame retardants (OPFRs) have been increasingly used as replacements for polybrominated diphenyl ethers (PBDEs) due to concerns about the environmental persistence and toxicity of the latter. nih.govnih.gov This group of chemicals, which includes alkyl, aryl, and halogenated phosphates, is now under scrutiny for its own environmental and health impacts. aaqr.org While specific performance and comprehensive environmental data for 2-Methoxyethyl diphenyl phosphate (B84403) are not extensively available in public literature, an evaluation can be made by comparing it to other well-studied OPFRs, particularly other aryl phosphates.
Aryl phosphates, such as triphenyl phosphate (TPHP) and tricresyl phosphate (TCP), are noted for their use as both flame retardants and plasticizers. wikipedia.orgturi.org The environmental profile of OPFRs varies significantly based on their chemical structure. For instance, volatile OPFRs with higher vapor pressures, like triethyl phosphate (TEP), are more likely to be found in the air, while less volatile aryl phosphates have a greater affinity for sediment and soil. nih.gov Halogenated OPFRs, such as tris(1,3-dichloro-2-propyl) phosphate (TDCPP), are often more persistent and can have higher toxicity. aaqr.org
Comparative toxicity studies have shown that some aryl OPFRs exhibit toxicity levels comparable to the PBDEs they replaced. nih.govnih.gov For example, studies using the nematode Caenorhabditis elegans found that triphenyl phosphate (TPHP) inhibited larval development at levels similar to three different PBDEs. nih.govnih.gov Another aryl phosphate, 2-ethylhexyl diphenyl phosphate (EHDPP), which is structurally similar to 2-methoxyethyl diphenyl phosphate, is recognized as an endocrine disruptor and its presence in the Baltic Sea has been found at levels that may negatively impact sediment-dwelling organisms. helcom.fi The toxicity of OPFRs can also be influenced by their metabolites, which in some cases are more toxic than the parent compounds. aaqr.org
The following table provides a comparative overview of the toxicity of several organophosphate flame retardants.
| Compound Name | Abbreviation | Chemical Class | Observed Effects/Toxicity Concerns |
|---|---|---|---|
| Triphenyl phosphate | TPHP | Aryl Phosphate | Inhibited larval development in C. elegans at levels comparable to PBDEs; potential endocrine disruptor. nih.govnih.gove-jehs.org |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | Chlorinated Alkyl Phosphate | Elicited teratogenic and neurobehavioral effects in zebrafish; potential carcinogen. e-jehs.orgberkeley.edu |
| Tris(2-chloroethyl) phosphate | TCEP | Chlorinated Alkyl Phosphate | Inactive across several biological endpoints in C. elegans; considered carcinogenic. nih.govnih.govberkeley.edu |
| 2-Ethylhexyl diphenyl phosphate | EHDPP | Alkyl-Aryl Phosphate | Endocrine disruptor; affects glucolipid metabolism and cardiac development in zebrafish. helcom.finih.gov |
| Resorcinol bis(diphenyl phosphate) | RDP | Aryl Phosphate | Considered a suitable substitute for some BFRs due to lower volatility. nih.govberkeley.edu |
| Isopropylated phenol (B47542) phosphate | IPP | Aryl Phosphate | Affected reproduction in C. elegans at levels similar to a commercial PBDE mixture. nih.govnih.gov |
Exploration of Bio-Based and Sustainable Alternatives in Materials Science
The growing awareness of the environmental and health issues associated with conventional flame retardants has spurred research into sustainable and bio-based alternatives. researchgate.net These alternatives are derived from renewable resources and are sought for their potential to reduce environmental impact while providing effective fire protection. nih.govmdpi.com Materials science is increasingly exploring various biomolecules that possess inherent flame-retardant properties. mdpi.com
These bio-based flame retardants often function by promoting the formation of a stable char layer upon heating, which insulates the underlying material from the heat source and reduces the release of flammable volatiles. mdpi.comsemanticscholar.org The functional groups present in these biomolecules, such as hydroxyl, carboxyl, and phosphate groups, are key to their char-forming capabilities. mdpi.com
Several promising bio-based flame retardants have been identified and are the subject of ongoing research:
Phytic Acid: A naturally occurring polyphosphate ester found in plant tissues, particularly seeds. researchgate.netsemanticscholar.org Its high phosphorus content makes it an effective, non-toxic, and environmentally friendly flame retardant that promotes char formation. researchgate.netsemanticscholar.org
Lignin (B12514952): A complex, aromatic polymer that is a major component of wood and bark. semanticscholar.org The aromatic structure of lignin aids in the formation of a stable char, and it has been used as a flame-retardant filler in various polymer matrices. semanticscholar.org
Deoxyribonucleic Acid (DNA): This essential biomolecule contains the ideal components for an intumescent system: a phosphate group that acts as an acid source, a deoxyribose sugar moiety that serves as a carbon source, and nitrogenous bases that act as blowing agents. nih.gov DNA-based coatings can form a protective carbon-rich shield when exposed to heat. nih.gov
Chitosan: A polysaccharide derived from chitin, which is found in the exoskeletons of crustaceans. Chitosan's structure, rich in functional groups, makes it a promising bio-based flame retardant, and its effectiveness can be enhanced by grafting phosphorus or nitrogen compounds onto its backbone. mdpi.com
Tannic Acid and Tannins: Polyphenolic compounds found in various plants. They can improve the fire resistance of materials by promoting char formation, leading to more difficult ignition and lower heat release rates. semanticscholar.org
The table below summarizes these bio-based alternatives.
| Bio-Based Alternative | Source | Primary Flame-Retardant Mechanism |
|---|---|---|
| Phytic Acid | Plant tissues (e.g., seeds, grains, beans) researchgate.netsemanticscholar.org | Acts as a polyphosphate ester, promoting char formation. semanticscholar.org |
| Lignin | Wood and bark semanticscholar.org | Aromatic structure facilitates stable char formation. semanticscholar.org |
| Deoxyribonucleic Acid (DNA) | Biomacromolecule from various biological sources | Functions as a complete intumescent system (acid, carbon, and blowing agent). nih.gov |
| Chitosan | Crustacean exoskeletons (chitin) mdpi.com | Promotes char formation through its functional groups. mdpi.com |
| Tannic Acid / Tannins | Plants semanticscholar.org | Polyphenolic structure aids in the formation of a stable char layer. semanticscholar.org |
Structure-Activity Relationship (SAR) Studies for Reduced Environmental Impact
Structure-Activity Relationship (SAR) is a critical toxicological tool used to relate the chemical structure of a molecule to its biological or toxicological activity. nih.gov By identifying which structural features are responsible for adverse effects, SAR studies can guide the design of safer chemicals with reduced environmental impact. researchgate.net
For organophosphate flame retardants, SAR studies are essential for understanding the link between their molecular structure and their environmental fate and toxicity. The type of organic groups attached to the central phosphate ester determines many of the compound's properties.
Aryl Phosphates: Compounds with phenyl rings, such as triphenyl phosphate (TPHP), are often associated with specific toxicological concerns. The European Chemicals Agency (ECHA) has identified triphenyl phosphates as potential reproductive toxicants with a possible endocrine-disrupting hazard. turi.org Research on the flame retardant mixture Firemaster 550 found that the aryl phosphate components were responsible for observed neurotoxic effects. turi.org
Alkyl Phosphates: The length and branching of the alkyl chains influence properties like volatility and water solubility. researchgate.net For example, 2-ethylhexyl diphenyl phosphate (EHDPP) has low water solubility and volatility. aaqr.org
Halogenated Phosphates: The presence of chlorine or bromine atoms on the alkyl groups, as seen in TCEP and TDCPP, can increase toxicity and environmental persistence. aaqr.org Atmospheric transformation products of chlorinated OPFRs have been found to be more persistent than the parent compounds. aaqr.org
The structure of This compound contains both aryl (diphenyl) and alkyl (2-methoxyethyl) groups. Based on SAR principles for the OPFR class, this structure suggests several potential characteristics:
The diphenyl phosphate moiety places it in the aryl phosphate category, raising potential concerns related to endocrine disruption and reproductive toxicity, similar to other members of this class. turi.org
The alkyl side chain (2-methoxyethyl) will influence its physical properties like volatility, persistence, and bioaccumulation potential, likely making it less volatile than simple trialkyl phosphates.
The metabolism of this compound is a key factor. Like other aryl-phosphates, it would likely be metabolized to diphenyl phosphate (DPHP), a common biomarker for exposure to this class of flame retardants. nih.govresearchgate.net The toxicity of such metabolites must be considered, as they can sometimes be more biologically active than the original compound. aaqr.org
By applying SAR, researchers can prioritize existing chemicals for in-depth toxicological testing and guide the synthesis of new flame retardants that avoid structural motifs linked to high toxicity and environmental persistence.
Future Directions in Research on Methoxyethyl Diphenyl Phosphates
Development of Novel Synthetic Routes with Green Chemistry Principles
The synthesis of phosphate (B84403) esters has traditionally involved methods that can be resource-intensive and generate hazardous byproducts. Future research is steering towards the adoption of green chemistry principles to create more sustainable manufacturing processes. This includes exploring enzyme-catalyzed reactions, which can offer high selectivity under mild conditions, reducing energy consumption and waste. Another promising avenue is the development of solvent-free or solid-state reactions and the use of catalysts that can be easily recovered and reused. The goal is to enhance atom economy, minimize the use of hazardous reagents, and potentially utilize renewable feedstocks to create a more environmentally benign lifecycle for these compounds from the outset. Research into phosphorus-based flame retardants derived from natural sources like phytic acid, which is found in plants, exemplifies this shift towards sustainable and potentially less toxic alternatives. diva-portal.org
Advanced Characterization of Environmental Transformation Pathways
Understanding how 2-methoxyethyl diphenyl phosphate and similar OPEs behave and transform in the environment is critical for assessing their risk. Future studies will employ advanced analytical techniques to provide a more detailed picture of their environmental fate.
Hydrolysis: Hydrolysis is a primary abiotic degradation process for phosphate esters, where the compound is broken down by reacting with water. cdc.gov The rate of this reaction is highly dependent on factors like pH and temperature. cdc.govnih.gov Generally, phosphate esters are more stable in neutral or acidic water but degrade more readily under alkaline conditions. cdc.gov For example, the half-life of triphenyl phosphate (TPP), a related aryl-phosphate, decreases significantly as pH increases. cdc.gov Future work will focus on precisely quantifying these rates for a wider range of OPEs under various environmental conditions to improve prediction models. nist.gov
Photodegradation: Sunlight can also break down OPEs, a process known as photodegradation. The efficiency of this process can be enhanced by the presence of other substances. For instance, studies using titanium dioxide (TiO₂) as a photocatalyst have shown significant increases in the degradation rates of OPEs like TCEP and TCPP. nih.govmdpi.com Research has demonstrated that UV/TiO₂ systems can achieve over 95% degradation of TCPP in just 10 minutes. nih.gov Future investigations will likely explore new and more efficient photocatalysts and the complex degradation pathways that occur under natural sunlight in different environmental matrices like water, ice, and snow. murdoch.edu.auresearchgate.net
Biodegradation: Microorganisms play a crucial role in breaking down OPEs in soil and water. cdc.gov Studies have identified specific microbial consortia and fungi capable of degrading various OPEs. bohrium.comnih.gov For example, a microbial consortium named ZY1 was able to completely degrade triphenyl phosphate (TPHP) within 12 hours. bohrium.com The primary degradation mechanism often involves the stepwise breaking of the ester bonds through enzymes like phosphatases. bohrium.comnih.gov Research has shown that this biodegradation is a detoxification process, as the resulting breakdown products exhibit lower toxicity than the parent compound. bohrium.com Future research will focus on identifying more of these microbial strains and the key enzymes and genes involved, such as those coding for cytochrome P450 and acid phosphatase, which could be harnessed for bioremediation technologies. bohrium.comresearchgate.net
| Degradation Process | Key Influencing Factors | Example Finding | Citation |
| Hydrolysis | pH, Temperature | Rate increases significantly in alkaline conditions (pH 9.0–9.5). | cdc.gov |
| Photodegradation | UV light, Photocatalysts (e.g., TiO₂) | UV/TiO₂ systems can degrade 95.1% of 1 mg/L TCPP in 10 minutes. | nih.gov |
| Biodegradation | Microbial activity, Enzymes (e.g., Phosphatases) | A microbial consortium (ZY1) achieved 100% degradation of TPHP within 12 hours. | bohrium.com |
Comprehensive Multi-Omics Approaches in Ecotoxicology
To understand the toxic effects of these compounds on ecosystems, future research is moving beyond traditional toxicity tests towards comprehensive "multi-omics" approaches. These technologies—including transcriptomics (studying gene expression), proteomics (studying proteins), and metabolomics (studying metabolites)—can reveal how chemicals like this compound affect organisms at a molecular level.
For example, metabolomic studies on human liver cells (HepG2) exposed to nine different OPEs identified significant disturbances in metabolic pathways related to oxidative stress and amino acid metabolism. nih.gov Transcriptomic analyses on zebrafish embryos exposed to organophosphates have revealed changes in gene expression related to developmental processes, sensory perception, and cardiac muscle contraction. nih.govresearchgate.net These multi-omics studies provide a detailed mechanistic understanding of toxicity, helping to identify sensitive biomarkers of exposure and effect. mdpi.comnih.gov Integrating these different omics datasets will offer a holistic view of the adverse outcome pathways, from the initial molecular interaction to the ultimate effect on the organism. acs.org
Integrated Modeling for Environmental Fate and Exposure Prediction
Predicting where a chemical will end up in the environment and the levels to which organisms might be exposed is a key goal of environmental science. Future research will focus on developing and refining integrated environmental models. wiley.com These models use a chemical's physical and chemical properties, such as its vapor pressure and octanol-air partition coefficient (Kₒₐ), to predict its distribution between air, water, soil, and biota. aaqr.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are a crucial component of this effort. ecetoc.orgrsc.org QSARs use the molecular structure of a chemical to predict its properties and effects, such as its potential for biodegradation or toxicity. nih.govnih.gov By integrating fate and transport models with QSARs, researchers can create powerful predictive tools to screen new and existing chemicals for potential environmental risks before they are widely used. ecetoc.orgresearchgate.netnih.gov These models can help prioritize chemicals for further testing and guide the development of safer alternatives. rsc.org
Design of Sustainable Phosphate Ester Derivatives with Enhanced Environmental Profiles
A forward-looking area of research is the proactive design of new phosphate ester derivatives that are inherently safer and more sustainable. This "benign-by-design" approach uses an understanding of structure-activity relationships to create molecules that perform their intended function (e.g., flame retardancy) without possessing hazardous properties. pinfa.eu
The goal is to design new OPEs that are less persistent, less bioaccumulative, and less toxic. This involves modifying the chemical structure to, for example, increase its susceptibility to biodegradation. Research has shown that introducing hydroxyl groups into an OPE molecule can significantly enhance both its biodegradability and photodegradation. nih.gov Another strategy involves creating polymeric or reactive flame retardants that are permanently bound within the material, preventing them from leaching into the environment. laregents.eduwikipedia.org By focusing on sustainability from the molecular design stage, future research aims to prevent environmental contamination and move away from a cycle of regrettable substitutions. acs.orgflameretardants-online.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 2-Methoxyethyl diphenyl phosphate in environmental matrices?
- Methodological Answer : Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for high sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) using mixed-mode sorbents to isolate the compound from complex matrices like dust or water. For validation, spike recovery experiments (80–120% recovery) and internal standards (e.g., isotopically labeled DPHP) are critical to account for matrix effects . GC-MS may be less suitable due to potential thermal degradation of phosphate esters.
Q. How should exposure studies be designed to assess the environmental persistence of this compound?
- Methodological Answer : Conduct semi-static aquatic microcosm experiments to simulate environmental degradation. Monitor hydrolysis rates under varying pH (4–9) and UV exposure, as aryl phosphates are sensitive to photolysis. Use OECD 309 guidelines for water-sediment systems, measuring half-lives (t₁/₂) and identifying transformation products (e.g., diphenyl phosphate) via high-resolution mass spectrometry (HRMS). Include controls for microbial activity by autoclaving sediments in parallel tests .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported log Kow values for aryl phosphate esters like this compound?
- Methodological Answer : Combine experimental measurements (e.g., shake-flask method with octanol-water partitioning) and computational predictions (e.g., EPI Suite’s KOWWIN module) to address variability. For this compound, adjust predictions by incorporating steric and electronic effects of the methoxyethyl group, which may lower hydrophobicity compared to analogs like 2-ethylhexyl diphenyl phosphate (log Kow ~5.12–6.61). Validate with HPLC-derived retention indices calibrated against reference compounds .
Q. What strategies mitigate interference from triphenyl phosphate (TPHP) impurities in toxicological studies of this compound?
- Methodological Answer : Purify commercial or synthesized this compound via preparative LC or fractional distillation. Confirm purity (>98%) via NMR and LC-MS. In cell-based assays (e.g., adipogenesis models), include TPHP-only controls to isolate effects. For zebrafish developmental studies, use dose-response curves to distinguish between parent compound and TPHP metabolite impacts, as TPHP impurities as low as 33% can confound results .
Q. How can in vitro models assess the impact of this compound on adipogenesis?
- Methodological Answer : Employ 3T3-L1 preadipocytes exposed to sub-cytotoxic concentrations (0.1–10 µM) over 10-day differentiation cycles. Quantify lipid accumulation via Oil Red O staining and measure adipogenic markers (PPARγ, C/EBPα) via qPCR. Include comparative analyses with structurally similar OPFRs (e.g., EHDPP, TPHP) to identify structure-activity relationships. Normalize data to vehicle controls (DMSO <0.1%) to exclude solvent artifacts .
Q. What experimental approaches elucidate the neurobehavioral effects of developmental exposure to this compound?
- Methodological Answer : Use zebrafish embryos (0–120 hpf) exposed to environmentally relevant concentrations (1–100 µg/L). Assess larval motility via automated tracking under light/dark transitions. In adults, perform behavioral batteries (e.g., novel tank exploration, social affiliation assays) to evaluate long-term neurotoxicity. Pair with transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., cholinergic signaling) .
Data Contradiction and Validation
Q. How should researchers validate conflicting ecotoxicological data for this compound?
- Methodological Answer : Apply species sensitivity distribution (SSD) models using acute/chronic toxicity data from multiple trophic levels (algae, daphnia, fish). For terrestrial risk, use OECD 207 earthworm assays and compare with aquatic endpoints. Address data gaps by extrapolating from structurally related compounds (e.g., EHDPP’s EC50 for Daphnia magna = 2.1 mg/L) while applying assessment factors (AF = 10–1000) for uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
